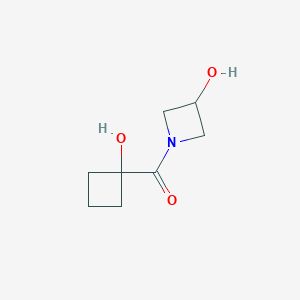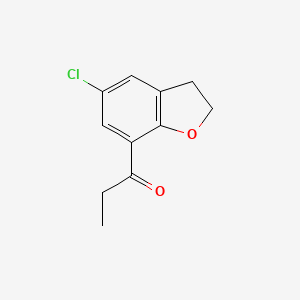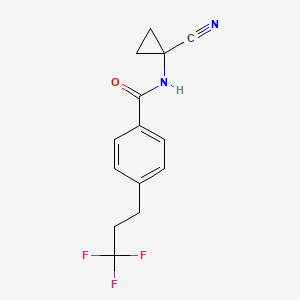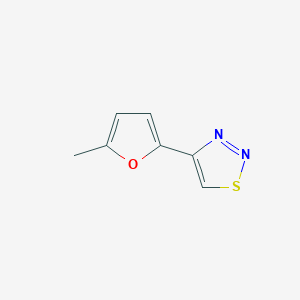![molecular formula C19H18N6O4 B2484331 2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1421476-60-9](/img/structure/B2484331.png)
2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that exhibit significant biological activities, including anticancer effects. Its structure is closely related to compounds that have been modified to enhance therapeutic efficacy and reduce toxicity, such as the modification of acetamide groups with alkylurea to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced acute oral toxicity (Xiao-meng Wang et al., 2015).
Synthesis Analysis
The synthesis involves multiple steps, including cyclocondensation reactions, to produce structurally related triazolo[1,5-a]pyrimidine derivatives. For instance, cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to various derivatives, showcasing the compound's synthetic versatility (S. Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray diffraction and spectroscopic methods, highlighting the importance of structural determinations in understanding the compound's biological activities. For example, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared and its structure was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data (T. Farghaly & Sobhi M. Gomha, 2011).
Chemical Reactions and Properties
The chemical reactions of these compounds are diverse, including alkyl rearrangement and cyclocondensation, to produce a variety of derivatives with potential biological activities. The reactivity and transformation of these compounds under various conditions have been explored to synthesize novel derivatives with enhanced biological properties (E. A. Lashmanova et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a crucial role in the compound's biological efficacy and formulation. However, specific studies focusing on the physical properties of this exact compound were not found in the current search.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with biological targets, are essential for the compound's pharmacological profile. For instance, modifications on the acetamide group have shown to retain antiproliferative activity against cancer cell lines and inhibit key enzymes like PI3Ks and mTOR with reduced toxicity, demonstrating the compound's potential as an effective anticancer agent with low toxicity (Xiao-meng Wang et al., 2015).
科学的研究の応用
Chemical Synthesis and Structural Analysis
- Triazolo[4,3-a]pyrimidines, closely related to the chemical , have been synthesized through the reduction of certain compounds, demonstrating the potential for diverse chemical synthesis routes. The structures of these compounds, like ethyl 3-(hydroxymethyl)- 5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, were confirmed using techniques like X-ray diffraction, suggesting the importance of structural analysis in developing new compounds (Lashmanova et al., 2019).
Radiopharmaceutical Applications
- Compounds within the pyrazolo[1,5-a]pyrimidine family have been explored as radioligands for medical imaging. One specific compound, DPA-714, has been developed for labeling with fluorine-18, indicating the potential of similar compounds in diagnostic imaging and positron emission tomography (Dollé et al., 2008).
Synthesis and Reaction Studies
- The synthesis and reactions of various triazolo[1,5-a]pyrimidine derivatives have been extensively studied, indicating the versatility and reactivity of these compounds in creating diverse chemical structures. This includes the synthesis of compounds like 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, highlighting the potential for creating a wide range of derivatives for different applications (Desenko et al., 1998).
Antimicrobial and Anticancer Research
- Triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, which could have implications in antiasthma research. The detailed study of structure-activity relationships in these compounds suggests their potential in pharmacological research (Medwid et al., 1990).
- Novel triazolo[1,5-c]pyrimidine derivatives have been synthesized with potential applications in cancer research. Their cytotoxic activity was tested against various cancer cell lines, indicating the relevance of these compounds in developing new anticancer agents (Al-Sanea et al., 2020).
特性
IUPAC Name |
2-[7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-12-8-15(23-29-12)21-17(26)10-24-19(27)25-16(22-24)9-14(11-28-2)20-18(25)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQLJIYLYIVNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)


![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)
![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)

![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)